![molecular formula C7H3F3N2OS B1307490 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde CAS No. 564443-27-2](/img/structure/B1307490.png)
6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde
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Overview
Description
The compound 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde is a derivative of the imidazo[2,1-b]thiazole class, which is known for its diverse pharmacological properties. The trifluoromethyl group attached to the imidazo[2,1-b]thiazole ring system is a common pharmacophore in medicinal chemistry due to its ability to modulate biological activity and improve metabolic stability .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives, including those with trifluoromethyl groups, can be achieved through various methods. One approach involves a catalyst and solvent-free synthesis via a three-component reaction between 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine, aromatic aldehydes, and isocyanides, which is characterized by operational simplicity and good-to-excellent yields . Another method utilizes the Vilsmeier-Haack reagent to synthesize novel carbaldehyde derivatives, although the specific synthesis of this compound is not detailed .
Molecular Structure Analysis
The molecular structure of imidazo[2,1-b]thiazole derivatives can be confirmed through various spectroscopic techniques such as 1H-NMR, 13C-NMR, and X-ray crystallography. For instance, the crystal structure of a substituted imidazo-thiadiazole-5-carbaldehyde was determined using single crystal X-ray diffraction, revealing intermolecular interactions and the planarity of the core structure . These techniques are essential for confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
Imidazo[2,1-b]thiazoles undergo electrophilic substitution reactions, with the position of substitution influenced by the nature of the substituents. For example, bromination occurs preferentially at position 5, even with substrates that have reactive 6-substituents . The presence of a trifluoromethyl group could potentially affect the reactivity and selectivity of such substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-b]thiazole derivatives are influenced by their molecular structure. The presence of a trifluoromethyl group can significantly affect the compound's electronic properties, as seen in the nonlinear optical (NLO) properties of a related compound . The crystal structure analysis provides insights into the intermolecular interactions that can influence the compound's solid-state properties .
Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds structurally related to 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde has focused on their synthesis and crystal structure analysis. For instance, studies have described the synthesis and molecular structure of similar compounds, emphasizing their crystalline properties and potential for forming stable intermolecular interactions. These characteristics are crucial for understanding the compound's reactivity and potential applications in material science or drug design (Banu et al., 2010).
Pharmacological Potential
Compounds within the imidazo[2,1-b]thiazole family have been explored for their pharmacological activities. Research has shown that derivatives of this family possess significant antitumor properties, with some compounds demonstrating the ability to inhibit specific enzymes or induce apoptosis in cancer cell lines (Andreani et al., 2005). This suggests potential therapeutic applications in cancer treatment.
Green Chemistry and Catalyst-Free Synthesis
Recent studies have reported the catalyst and solvent-free synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives, including those with trifluoromethyl groups. This green chemistry approach is notable for its operational simplicity and high yield of products, highlighting an environmentally friendly pathway for synthesizing complex organic compounds (Sarchahi & Esmaeili, 2021).
Antitubercular and Antimicrobial Activities
Imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for their biological activities, including antitubercular and antimicrobial effects. Some derivatives exhibit high inhibitory activity against Mycobacterium tuberculosis, as well as notable antibacterial and antifungal properties, suggesting their potential use in developing new antimicrobial agents (Kolavi et al., 2006).
Functionalization and Chemical Sensing
Research on functionalization of imidazoheterocycles, including the imidazo[2,1-b]thiazole core, has led to the development of methods for regioselective oxidative trifluoromethylation. This chemical modification can extend the utility of these compounds in various chemical sensing and organic synthesis applications, demonstrating the versatility of the imidazo[2,1-b]thiazole scaffold in creating functional materials (Monir et al., 2015).
Mechanism of Action
Target of Action
The primary target of the compound 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde is the human constitutive androstane receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .
Mode of Action
The compound this compound interacts with its target, the CAR, by stimulating its nuclear translocation . This means that the compound helps to move the CAR from the cytoplasm of the cell into the nucleus, where it can regulate gene expression .
Biochemical Pathways
The activation and nuclear translocation of CAR by this compound affects various biochemical pathways. These pathways are primarily related to drug metabolism and transport . The downstream effects of these pathways can influence how the body processes and eliminates various substances .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties can impact the bioavailability of the compound, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in regulating gene expression. By stimulating the nuclear translocation of CAR, the compound can influence the expression of genes involved in drug metabolism and transport . This can have various effects on cellular function and physiology .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity . Additionally, the compound’s action can be influenced by the specific cellular and tissue environment in which it is present .
properties
IUPAC Name |
6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2OS/c8-7(9,10)5-4(3-13)12-1-2-14-6(12)11-5/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNYVYBQRNSEGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=C(N21)C=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396048 |
Source
|
Record name | 6-(Trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
564443-27-2 |
Source
|
Record name | 6-(Trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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